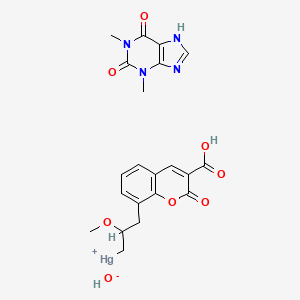
Mercumatilin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mercumatilin involves the introduction of a mercurated propyl group to the coumarin ring. The specific synthetic route and reaction conditions are not widely documented in open literature. the general approach involves the mercuration of a propyl group followed by its attachment to the coumarin ring through a series of organic reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring the stability and purity of the compound. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Mercumatilin undergoes various chemical reactions, including:
Oxidation: The mercurated propyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the mercurial component.
Substitution: The compound can undergo substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can introduce various functional groups to the coumarin ring.
Scientific Research Applications
Mercumatilin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying mercurial diuretics.
Biology: Investigated for its effects on biological systems, particularly its diuretic properties.
Medicine: Explored for its potential therapeutic uses, especially in conditions requiring diuresis.
Mechanism of Action
Mercumatilin exerts its effects primarily through its interaction with biological systems as a diuretic. The mercurated propyl group plays a crucial role in its activity, likely interacting with specific molecular targets in the kidneys to promote diuresis. The exact molecular pathways and targets involved are still under investigation, but it is believed to influence ion transport and water reabsorption in renal tubules .
Comparison with Similar Compounds
Dicumarol: An anticoagulant with a similar coumarin structure.
Warfarin: Another anticoagulant, widely used in clinical settings.
Novobiocin: An antibiotic with a coumarin core structure.
Uniqueness: Mercumatilin is unique due to its mercurated propyl group, which imparts distinct chemical and biological properties. Unlike dicumarol and warfarin, which are primarily anticoagulants, this compound’s primary function is as a diuretic. This structural difference highlights its unique mechanism of action and therapeutic potential .
Properties
CAS No. |
692248-08-1 |
|---|---|
Molecular Formula |
C21H22HgN4O8 |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C14H13O5.C7H8N4O2.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);3H,1-2H3,(H,8,9);;1H2/q;;+1;/p-1 |
InChI Key |
IQHCCUCQCKCLOA-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg+].[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


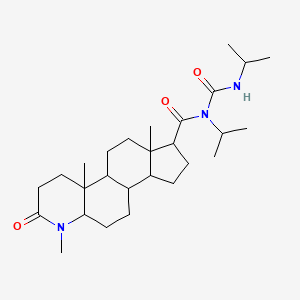
![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
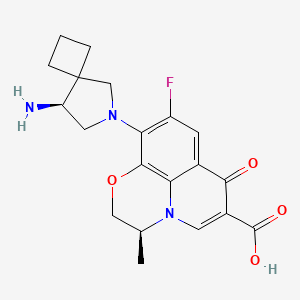
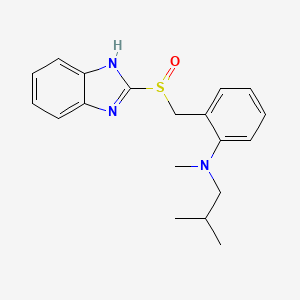
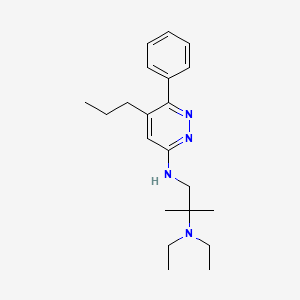
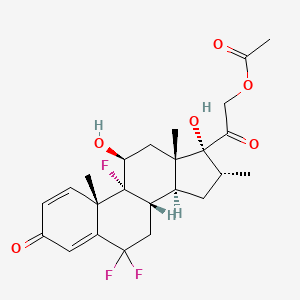
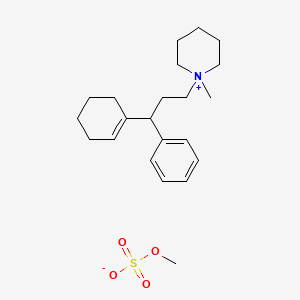
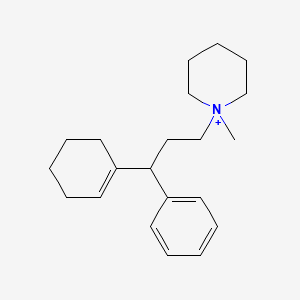
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)
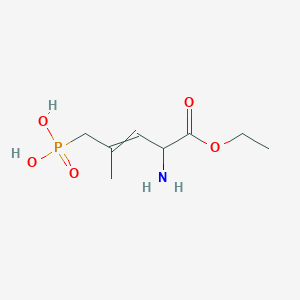
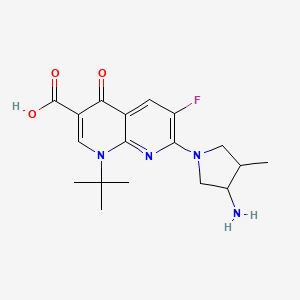
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)
